5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-5-14-8-10-17(26-14)27(23,24)20-13-7-9-16-15(11-13)21(6-2)18(22)19(3,4)12-25-16/h7-11,20H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCUCZITIGZQLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide is a novel sulfonamide derivative with potential therapeutic applications. Its unique structure combines a tetrahydrobenzo[b][1,4]oxazepin framework with a thiophene sulfonamide moiety, which may enhance its biological activity and selectivity against specific targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 478.6 g/mol. The structural features include:
- A thiophene sulfonamide group that may contribute to its pharmacological properties.
- A tetrahydrobenzo[b][1,4]oxazepin core that is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this derivative exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth effectively. The compound's structure may provide it with enhanced activity against resistant strains of bacteria.
Anticancer Properties
Recent investigations suggest that derivatives of oxazepine frameworks possess anticancer potential. The compound's ability to interact with various cellular pathways involved in cancer progression is under study. Notably, compounds with similar structures have demonstrated cytotoxic effects in vitro against various cancer cell lines.
The proposed mechanism of action for this compound involves:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit specific kinases and enzymes involved in cell proliferation and survival.
- Induction of apoptosis : Some studies suggest that these compounds may trigger programmed cell death in cancer cells.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various thiophene-based sulfonamides, including the target compound. Results indicated a minimum inhibitory concentration (MIC) of 0.125 mg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of oxazepine derivatives, it was found that the compound exhibited IC50 values in the low micromolar range against human cancer cell lines. The study highlighted its potential as a lead compound for further development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O4S |
| Molecular Weight | 478.6 g/mol |
| Antimicrobial MIC (S. aureus) | 0.125 mg/mL |
| Anticancer IC50 | Low micromolar range |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Derivatives
Sulfonamides are a prolific class of compounds due to their diverse bioactivities. A structurally related compound, N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)-4-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl]amino]benzenesulfonamide (compound 3 in ), shares the sulfonamide backbone but replaces the benzooxazepine-thiophene system with a thiadiazine-isoxazole framework. Key differences include:
This could influence binding affinity in enzyme inhibition .
Comparison with Marine-Derived Sulfonamides
Marine actinomycetes produce sulfonamide derivatives like salternamide E (), which exhibit unique bioactivities. While salternamide E is a macrocyclic peptide-sulfonamide hybrid, the target compound’s benzooxazepine-thiophene scaffold offers distinct advantages:
- Synthetic Accessibility : Marine-derived sulfonamides often require complex biosynthetic pathways, whereas the target compound could be synthesized via modular organic chemistry approaches .
Computational and Crystallographic Insights
The SHELX software suite () is widely used for small-molecule crystallography. For example, sulfamethoxazole derivatives form hydrogen bonds via the sulfonamide oxygen atoms, a feature likely conserved in the target compound .
Bioactivity and Functional Implications
- Antimicrobial Potential: Thiophene sulfonamides exhibit activity against bacterial enzymes (e.g., dihydropteroate synthase). The ethyl groups may reduce metabolic degradation, extending half-life .
- Enzyme Inhibition : Benzooxazepines are explored as kinase inhibitors. The 4-oxo group in the target compound could mimic ATP’s phosphate moiety, enabling competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
